molecular formula C24H36O4 B132814 4,5-Dihydromedroxyprogesterone acetate CAS No. 69688-15-9

4,5-Dihydromedroxyprogesterone acetate

Cat. No. B132814
CAS RN: 69688-15-9
M. Wt: 388.5 g/mol
InChI Key: WUGYQVQMQZFLHU-ACWFTSFSSA-N
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Description

4,5-Dihydromedroxyprogesterone acetate is a chemical compound with the molecular formula C24H36O4 . It is also known by several other names, including (5β,6α)-6-Methyl-3,20-dioxopregnan-17-yl acetate .


Molecular Structure Analysis

The molecular structure of 4,5-Dihydromedroxyprogesterone acetate consists of 24 carbon atoms, 36 hydrogen atoms, and 4 oxygen atoms . The average mass is 388.540 Da, and the monoisotopic mass is 388.261353 Da .


Physical And Chemical Properties Analysis

4,5-Dihydromedroxyprogesterone acetate has a density of 1.1±0.1 g/cm3, a boiling point of 480.4±45.0 °C at 760 mmHg, and a flash point of 205.4±28.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Forced Degradation Studies

Forced degradation studies of medroxyprogesterone acetate (MPA) injectable products have been conducted, with specific methods available for impurity F (4,5-DHMPA) . These studies provide insights into the stability of MPA products and the potential risks associated with the presence of 4,5-DHMPA.

Safety And Hazards

Medroxyprogesterone acetate, a similar compound, may cause cancer and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Research suggests that 4,5-Dihydromedroxyprogesterone acetate might exhibit anti-inflammatory properties, potentially offering benefits in conditions like inflammatory bowel disease. Further studies will be necessary to confirm these findings and weigh up the individual risks and benefits of this compound .

properties

IUPAC Name

[(5S,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h14,18-21H,6-13H2,1-5H3/t14-,18+,19-,20-,21-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGYQVQMQZFLHU-ACWFTSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4([C@H]1CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydromedroxyprogesterone acetate

CAS RN

69688-15-9
Record name 4,5-Dihydromedroxyprogesterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069688159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6aplha-Methyl-3,20-dioxopregnan-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIHYDROMEDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30R4R25OEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the purpose of the research described in the abstract?

A1: The research focuses on developing a reliable and efficient method to quantify 4,5-dihydromedroxyprogesterone acetate, specifically when present as an impurity in medroxyprogesterone acetate and its tablet formulations []. This is crucial for quality control purposes in pharmaceutical manufacturing.

Q2: What analytical technique was employed in the study, and what were the key findings?

A2: The researchers used High-Performance Liquid Chromatography (HPLC) to determine the concentration of 4,5-dihydromedroxyprogesterone acetate []. They achieved a linear calibration curve for the compound in a specific concentration range (2-50 μg/mL) and demonstrated high recovery rates (99.2%) from both pure drug substance and tablet formulations []. This suggests the method is accurate and suitable for its intended purpose.

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